

# 2,5-Dihydroxypentanoic acid molecular structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,5-Dihydroxypentanoic acid

Cat. No.: B13104048

[Get Quote](#)

## An In-depth Technical Guide to 2,5-Dihydroxypentanoic Acid

This technical guide provides a comprehensive overview of **2,5-Dihydroxypentanoic acid**, detailing its molecular structure, chemical properties, synthesis, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Molecular Structure and IUPAC Nomenclature

**2,5-Dihydroxypentanoic acid** is an organic compound characterized by a five-carbon chain with hydroxyl groups at the second and fifth positions and a carboxylic acid group at the first position.[\[1\]](#)

- IUPAC Name: **2,5-dihydroxypentanoic acid**[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>5</sub>H<sub>10</sub>O<sub>4</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Canonical SMILES: C(CC(C(=O)O)O)CO[\[1\]](#)[\[2\]](#)[\[4\]](#)
- InChI: InChI=1S/C5H10O4/c6-3-1-2-4(7)5(8)9/h4,6-7H,1-3H2,(H,8,9)[\[1\]](#)[\[2\]](#)[\[4\]](#)
- InChIKey: HVXQNGWJNMRWIP-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Physicochemical Properties

A summary of the key physicochemical properties of **2,5-Dihydroxypentanoic acid** is presented in the table below.

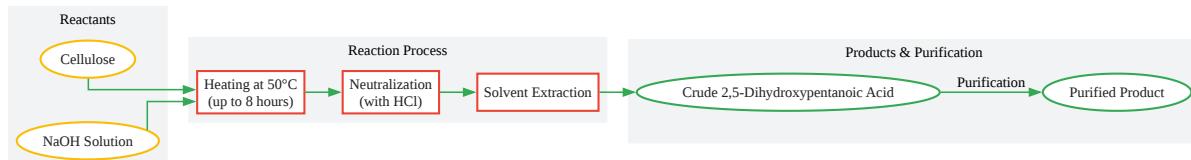
| Property                       | Value                                                   | Source                                                                          |
|--------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Weight               | 134.13 g/mol                                            | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                     |
| CAS Registry Number            | 21577-52-6                                              | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Solubility                     | Highly soluble in polar solvents (e.g., water, ethanol) | <a href="#">[1]</a>                                                             |
| Topological Polar Surface Area | 77.8 Å <sup>2</sup>                                     | <a href="#">[2]</a> <a href="#">[4]</a>                                         |
| Hydrogen Bond Donor Count      | 3                                                       | <a href="#">[4]</a>                                                             |
| Hydrogen Bond Acceptor Count   | 4                                                       | <a href="#">[4]</a>                                                             |
| Rotatable Bond Count           | 4                                                       | <a href="#">[4]</a>                                                             |

## Experimental Protocols

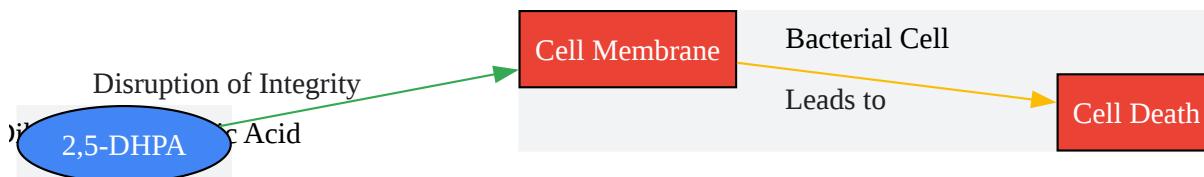
### Laboratory-Scale Synthesis via Alkaline Degradation of Cellulose

A common laboratory method for synthesizing **2,5-Dihydroxypentanoic acid** involves the alkaline degradation of cellulose.[\[1\]](#) This process breaks the  $\beta$ -1,4-glycosidic bonds within the cellulose structure.[\[1\]](#)

Materials:


- Cellulose (e.g., cotton, microcrystalline cellulose)
- Sodium hydroxide (NaOH)
- Distilled water
- Hydrochloric acid (HCl) for neutralization

- Reaction vessel with temperature control and stirring
- Filtration apparatus
- Extraction solvent (e.g., ethyl acetate)
- Rotary evaporator


Procedure:

- Prepare a solution of sodium hydroxide in distilled water in the reaction vessel.
- Add the cellulose to the NaOH solution with continuous stirring.
- Heat the mixture to approximately 50°C.
- Maintain the reaction at this temperature for up to 8 hours to facilitate the degradation of cellulose.<sup>[1]</sup>
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the solution by slowly adding hydrochloric acid until a neutral pH is achieved.
- Filter the mixture to remove any solid residues.
- Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate, to isolate the **2,5-Dihydroxypentanoic acid**.
- Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).
- Remove the solvent using a rotary evaporator to yield the crude product.
- Further purification can be achieved through techniques such as column chromatography or recrystallization.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,5-Dihydroxypentanoic acid**.

[Click to download full resolution via product page](#)

Caption: Proposed antimicrobial mechanism of **2,5-Dihydroxypentanoic acid**.

## Biological Activity and Potential Applications

Preliminary studies have indicated that **2,5-Dihydroxypentanoic acid** exhibits antimicrobial properties. It has shown inhibitory effects against the growth of bacteria such as *Staphylococcus aureus* and *Escherichia coli*, with minimum inhibitory concentration (MIC) values below 100 µg/mL.<sup>[1]</sup> The proposed mechanism for this antimicrobial action is the disruption of the bacterial cell membrane integrity.<sup>[1]</sup>

Furthermore, as a dihydroxy carboxylic acid, it has potential applications as a monomer in the synthesis of biodegradable polymers like polyhydroxyalkanoates (PHAs), which are environmentally friendly alternatives to plastics derived from petroleum.<sup>[1]</sup>

## Chemical Reactivity

The hydroxyl groups at the C2 and C5 positions of **2,5-Dihydroxypentanoic acid** are susceptible to oxidation, which can lead to the formation of ketones or further carboxylic acids.

[1] For instance, oxidation of the hydroxyl group at the C2 position can yield 2-oxo-5-hydroxypentanoic acid, while oxidation at the C5 position can produce 2-hydroxy-5-oxopentanoic acid.[1] Common oxidizing agents used for these transformations include potassium permanganate ( $\text{KMnO}_4$ ) under acidic conditions and chromium trioxide ( $\text{CrO}_3$ ) in the Jones reagent.[1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,5-Dihydroxypentanoic acid (21577-52-6) for sale [vulcanchem.com]
- 2. 2,5-Dihydroxypentanoic acid | C5H10O4 | CID 13120912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-dihydroxypentanoic acid | CAS#:21577-52-6 | Chemsoc [chemsoc.com]
- 4. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [2,5-Dihydroxypentanoic acid molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13104048#2-5-dihydroxypentanoic-acid-molecular-structure-and-iupac-name>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)